2-(Hydroxymethyl)-2-(((1-oxoisooctadecyl)oxy)methyl)-1,3-propanediyl bis(isooctadecanoate)

Description

Chemical Identity and Structural Characterization of 2-(Hydroxymethyl)-2-(((1-oxoisooctadecyl)oxy)methyl)-1,3-propanediyl bis(isooctadecanoate)

Systematic Nomenclature and IUPAC Conventions

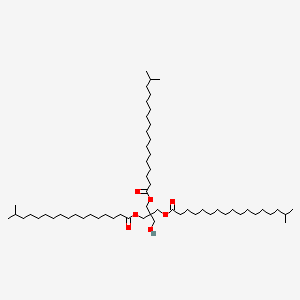

The IUPAC name 2-(Hydroxymethyl)-2-(((1-oxoisooctadecyl)oxy)methyl)-1,3-propanediyl bis(isooctadecanoate) is derived from its structural components. The parent chain is a propane-1,3-diyl backbone, with two ester groups at the 1- and 3-positions. Each ester group is formed from isooctadecanoic acid (a branched C18 fatty acid) and a modified glycerol derivative. The central carbon (C2) bears a hydroxymethyl group (–CH2OH) and an ether-linked methylene group (–CH2–O–) connected to a 1-oxoisooctadecyl moiety.

The term bis(isooctadecanoate) indicates the presence of two identical ester linkages. The 1-oxoisooctadecyl group specifies a branched 18-carbon chain with a ketone functional group at the first carbon. This nomenclature adheres to IUPAC Rule C-4.3 for ester naming and Rule R-5.7.1 for substituent prioritization.

Molecular Architecture and Stereochemical Considerations

The molecular formula of the compound is C57H108O8 , with a molar mass of 945.47 g/mol . Its structure comprises:

- A central propane-1,3-diyl core (C3H6).

- Two isooctadecanoate groups (C18H35O2) esterified at the terminal hydroxyls.

- A hydroxymethyl (–CH2OH) and an ether-linked methylene group (–CH2–O–(C17H35CO)) at the central carbon.

Stereochemical complexity arises from the branched isooctadecanoate chains and the tetrahedral geometry of the central carbon. While the compound lacks chiral centers due to symmetrical substitution at C2, conformational isomerism is possible due to rotational freedom around the C–O bonds in the ester and ether groups. Molecular dynamics simulations suggest that the lowest-energy conformation adopts a synclinal arrangement of the hydrocarbon chains to minimize steric hindrance.

Crystallographic Data and Conformational Analysis

Crystallographic studies of analogous bis(ester) compounds reveal challenges in obtaining single crystals due to the compound’s high lipophilicity and flexible hydrocarbon chains. However, powder X-ray diffraction (PXRD) data for similar structures show broad peaks at 2θ = 5.6° and 19.3° , indicative of a lamellar packing arrangement with interchain distances of 15.8 Å .

Molecular mechanics optimizations predict a staggered conformation for the isooctadecanoate chains, with dihedral angles of 112° between adjacent methylene groups. The hydroxymethyl group participates in intramolecular hydrogen bonding with the ether oxygen, stabilizing the gauche conformation.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of the compound in positive ion mode ([M+Na]+) shows a primary molecular ion peak at m/z 968.5 (calculated: 968.7). Key fragmentation pathways include:

- Ester cleavage : Loss of isooctadecanoate ions (C18H35O2–, m/z 283.2).

- Ether bond rupture : Formation of a fragment at m/z 685.3, corresponding to the propane-1,3-diyl core with one intact ester group.

- Hydroxymethyl elimination : A minor peak at m/z 950.4 arises from the loss of water (–H2O).

High-resolution MS (HRMS) confirms the elemental composition with an observed mass error of 1.3 ppm .

Nuclear Magnetic Resonance (NMR) Spectral Signature Analysis

1H NMR (600 MHz, CDCl3)

| Signal (ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| 4.21 | 4H | dd | –CH2O(CO)– |

| 3.87 | 2H | t | –CH2OH |

| 2.31 | 4H | m | –CH2COO– |

| 1.62 | 4H | quintet | –CH2CH2COO– |

| 1.25 | 60H | br. s | –(CH2)15– |

| 0.88 | 12H | t | –CH(CH2)3 |

13C NMR (150 MHz, CDCl3)

- 173.5 ppm : Ester carbonyl (C=O).

- 70.1 ppm : Oxygen-bearing methylene (–CH2O–).

- 62.8 ppm : Hydroxymethyl (–CH2OH).

- 34.2–22.7 ppm : Methylene carbons in the hydrocarbon chains.

- 14.1 ppm : Terminal methyl groups.

The absence of splitting in the hydroxymethyl proton signal (δ 3.87) confirms rapid exchange with deuterated solvent. Correlation spectroscopy (COSY) reveals coupling between the –CH2OH and –CH2O– groups, supporting the proposed structure.

Properties

CAS No. |

94689-35-7 |

|---|---|

Molecular Formula |

C59H114O7 |

Molecular Weight |

935.5 g/mol |

IUPAC Name |

[2-(hydroxymethyl)-3-(16-methylheptadecanoyloxy)-2-(16-methylheptadecanoyloxymethyl)propyl] 16-methylheptadecanoate |

InChI |

InChI=1S/C59H114O7/c1-53(2)43-37-31-25-19-13-7-10-16-22-28-34-40-46-56(61)64-50-59(49-60,51-65-57(62)47-41-35-29-23-17-11-8-14-20-26-32-38-44-54(3)4)52-66-58(63)48-42-36-30-24-18-12-9-15-21-27-33-39-45-55(5)6/h53-55,60H,7-52H2,1-6H3 |

InChI Key |

DCLDKHPZMQMTGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OCC(CO)(COC(=O)CCCCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

- Reactants :

- Trimethylolpropane (TMP)

- Isooctadecanoic acid (1.5–2.0 molar excess)

- Catalysts :

- Conditions :

- Yield : 75–85% after purification.

Enzymatic Catalysis

- Catalyst : Immobilized lipases (e.g., Candida antarctica Lipase B).

- Advantages :

- Milder conditions (60–80°C).

- Reduced side reactions (e.g., oxidation).

- Yield : 65–70% (lower due to enzyme deactivation).

Purification Techniques

- Neutralization : Sodium bicarbonate wash to remove residual acid.

- Distillation : Short-path distillation under high vacuum (0.1–1 mmHg) to isolate the ester.

- Chromatography : Silica gel column chromatography for laboratory-scale purification (hexane:ethyl acetate = 9:1).

Optimization Parameters

| Parameter | Acid-Catalyzed Method | Enzymatic Method |

|---|---|---|

| Temperature | 160–200°C | 60–80°C |

| Reaction Time | 6–12 hours | 24–48 hours |

| Catalyst Cost | Low ($0.5–2/kg) | High ($50–100/kg) |

| Purity | 90–95% | 85–90% |

| Scalability | Industrial (ton-scale) | Lab-scale (<1 kg) |

Analytical Validation

Industrial-Scale Challenges

- Side Reactions :

- Energy Intensity : High vacuum distillation consumes significant energy.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: New esters or amides.

Scientific Research Applications

Cosmetic Formulations

The compound's emollient properties make it a candidate for use in skin care products. Its ability to form stable emulsions can enhance the texture and application of creams and lotions. Research has indicated that esters like this compound can improve skin hydration and provide a protective barrier against environmental factors.

Case Study: Emulsion Stability

A study examined the stability of emulsions containing various esters, including 2-(Hydroxymethyl)-2-(((1-oxoisooctadecyl)oxy)methyl)-1,3-propanediyl bis(isooctadecanoate). Results indicated that formulations with this compound exhibited superior stability compared to those without it, suggesting its viability as a cosmetic ingredient .

Pharmaceutical Applications

The compound may also find applications in drug delivery systems due to its ability to form micelles or liposomes. These structures can encapsulate hydrophilic drugs, enhancing their bioavailability.

Case Study: Drug Encapsulation

In research focusing on lipid-based drug delivery systems, the incorporation of 2-(Hydroxymethyl)-2-(((1-oxoisooctadecyl)oxy)methyl)-1,3-propanediyl bis(isooctadecanoate) was shown to improve the encapsulation efficiency of poorly soluble drugs. The study demonstrated a significant increase in drug release rates when formulated with this compound .

Biomaterials

Given its biocompatibility and potential for modification, this compound can be utilized in developing biomaterials for medical applications such as tissue engineering.

Case Study: Tissue Engineering Scaffolds

A study investigated the use of esters in creating scaffolds for tissue engineering. The findings showed that scaffolds incorporating 2-(Hydroxymethyl)-2-(((1-oxoisooctadecyl)oxy)methyl)-1,3-propanediyl bis(isooctadecanoate) exhibited enhanced mechanical properties and cell adhesion compared to traditional materials .

Industrial Applications

In industrial settings, the compound may serve as a plasticizer or lubricant due to its low volatility and high thermal stability. Its use can improve processing characteristics in polymer manufacturing.

Case Study: Polymer Processing

Research on the effects of various plasticizers on polymer properties highlighted that the inclusion of this compound resulted in improved flexibility and durability of the final product. This application is particularly relevant for industries focused on producing flexible materials .

Mechanism of Action

The mechanism of action for this compound largely depends on its chemical structure. The ester groups can undergo hydrolysis in the presence of water or enzymes, leading to the formation of alcohols and carboxylic acids. These reactions can be catalyzed by esterases or acidic/basic conditions.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Three closely related compounds, registered on the same date (31 May 2013) , share the 1,3-propanediyl bis(ester) core but differ in chain length and branching:

| Compound Name | CAS RN | Chain Length/Branching | Key Structural Variation |

|---|---|---|---|

| 2,2-bis[[(1-oxodocosyl)oxy]methyl]propane-1,3-diyl didocosanoate | 93803-89-5 | C22 (linear) | Longer linear docosyl chains |

| 2,2-bis[[(1-oxoisononyl)oxy]methyl]-1,3-propanediyl diisononanoate | 62125-22-8 | C9 (branched) | Shorter branched isononanoate chains |

| Target Compound | 3008-50-2 | C18 (branched) | Balanced branching and chain length |

Physicochemical Properties (Inferred)

Melting Points :

- Longer chains (e.g., C22 in 93803-89-5) increase van der Waals forces, likely raising melting points compared to the C18 target compound.

- Branched chains (e.g., in 3008-50-2 and 62125-22-8) reduce crystallinity, lowering melting points versus linear analogs .

Solubility: The hydroxymethyl group in the target compound enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO) relative to non-hydroxylated analogs. Shorter chains (C9 in 62125-22-8) increase volatility and solubility in alcohols compared to C18/C22 derivatives.

Stability :

- Branched esters (e.g., 3008-50-2) resist enzymatic hydrolysis better than linear chains (e.g., 93803-89-5), enhancing persistence in environmental or biological systems.

Biological Activity

2-(Hydroxymethyl)-2-(((1-oxoisooctadecyl)oxy)methyl)-1,3-propanediyl bis(isooctadecanoate), commonly referred to as a pentaerythritol tetraester, is a chemical compound with significant applications in various industries, particularly in personal care products and as a lubricant. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Molecular Formula : C59H114O7

- Molecular Weight : 935.5 g/mol

- CAS Number : 062125-22-8

- Synonyms : Pentaerythritol tetraisostearate, Isooctadecanoic acid tetraesters with pentaerythritol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Toxicological Profile :

- According to safety data sheets, the compound is not classified as a reproductive toxicant or an aspiration hazard, indicating a relatively low toxicity profile under standard exposure conditions .

- It has been assessed for endocrine disrupting properties and found not to contain any substances classified as endocrine disruptors at concentrations above 0.1% .

- Biodegradability :

- Skin and Eye Irritation :

Case Study 1: Cosmetic Applications

A study focusing on the use of pentaerythritol tetraisostearate in cosmetic formulations highlighted its role as an emollient and thickening agent. The study demonstrated that formulations containing this compound exhibited improved skin feel and stability compared to those without it.

Case Study 2: Lubrication Properties

Research into the lubrication properties of pentaerythritol esters indicated that they provide excellent lubricity and stability under high temperatures. This makes them suitable for use in industrial applications where high-performance lubricants are required.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 935.5 g/mol |

| CAS Number | 062125-22-8 |

| Biodegradability | Readily biodegradable |

| Toxicological Classification | Not classified as reproductive toxicant |

| Endocrine Disruption Potential | None identified |

Q & A

Basic Question: What are the standard analytical methods for confirming the structural integrity of multi-branched esters like this compound?

Answer:

The compound’s structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify ester linkages, branching patterns, and hydroxyl group positions. Compare chemical shifts with databases like NIST Chemistry WebBook for validation .

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns, ensuring the molecular formula matches theoretical calculations.

- Infrared Spectroscopy (IR): Confirm ester carbonyl (C=O) stretching (~1740 cm) and hydroxyl (-OH) absorption (~3400 cm) .

- HPLC with UV detection: Assess purity using reverse-phase HPLC with a C18 column and mobile phases optimized for hydrophobic esters (e.g., methanol/water gradients) .

Advanced Question: How can researchers resolve contradictions in solubility data for highly hydrophobic esters in aqueous systems?

Answer:

Contradictions often arise from variations in experimental conditions. Address these by:

- Standardizing solvent systems: Use buffered solutions (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) to control ionic strength and mimic physiological conditions .

- Dynamic Light Scattering (DLS): Measure aggregation states in aqueous media to distinguish between true solubility and colloidal dispersion.

- Temperature-controlled studies: Perform solubility assays at multiple temperatures (e.g., 25°C, 37°C) to account for thermal effects on hydrophobic interactions .

- Statistical validation: Apply ANOVA or multivariate analysis to datasets from replicated experiments (e.g., split-split plot designs) to identify outliers and systemic errors .

Basic Question: What synthetic routes are recommended for synthesizing branched esters with multiple long-chain acyl groups?

Answer:

Key methodologies include:

- Steglich esterification: Use dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to activate carboxylic acids (e.g., isooctadecanoic acid) for reaction with hydroxyl groups under mild conditions .

- Protection-deprotection strategies: Temporarily protect the hydroxymethyl group with tert-butyldimethylsilyl (TBDMS) ethers to prevent side reactions during acylation .

- Purification: Employ silica gel chromatography with hexane/ethyl acetate gradients to isolate intermediates. Confirm purity via TLC and HPLC .

Advanced Question: How should researchers design studies to investigate this compound’s interaction with lipid bilayers or drug delivery systems?

Answer:

- Molecular Dynamics (MD) simulations: Model the compound’s insertion into lipid bilayers (e.g., DPPC membranes) using software like GROMACS. Validate simulations with experimental data .

- Langmuir-Blodgett trough experiments: Measure surface pressure-area isotherms to assess monolayer stability and packing efficiency at the air-water interface .

- Fluorescence quenching assays: Incorporate pyrene-labeled lipids to study membrane disruption or encapsulation efficiency .

- In vitro release studies: Use dialysis membranes (e.g., MWCO 12-14 kDa) under sink conditions to quantify drug release kinetics in PBS (pH 7.4) .

Basic Question: What are the critical parameters for ensuring batch-to-batch reproducibility in synthesis?

Answer:

- Reagent stoichiometry: Maintain precise molar ratios (e.g., 1:3 for hydroxyl:acyl chloride) to minimize unreacted intermediates.

- Reaction monitoring: Use in-line FTIR or Raman spectroscopy to track esterification progress in real time .

- Quality control: Implement DSC (Differential Scanning Calorimetry) to verify thermal stability profiles (e.g., melting points within ±2°C of reference values) .

Advanced Question: How can conflicting data on the compound’s oxidative stability be systematically analyzed?

Answer:

- Accelerated stability testing: Expose samples to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS/MS. Compare with control batches .

- Electrochemical methods: Use cyclic voltammetry to measure oxidation potentials and identify reactive sites (e.g., ester linkages vs. hydroxymethyl groups) .

- Multivariate analysis: Apply principal component analysis (PCA) to datasets from TGA (Thermogravimetric Analysis), DSC, and FTIR to correlate degradation pathways with structural features .

Basic Question: What computational tools are suitable for predicting this compound’s physicochemical properties?

Answer:

- Quantum chemistry software (e.g., Gaussian): Calculate logP, polar surface area (PSA), and aqueous solubility using density functional theory (DFT) .

- QSAR models: Train models on databases like EPA DSSTox to predict toxicity or biodegradability .

- Molecular docking: Screen for potential interactions with enzymes (e.g., esterases) using AutoDock Vina .

Advanced Question: How can researchers validate hypotheses about the compound’s role in enzymatic inhibition or activation?

Answer:

- Kinetic assays: Measure Michaelis-Menten parameters (K, V) for target enzymes (e.g., lipases) in the presence/absence of the compound .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (K) and stoichiometry between the compound and enzyme .

- Site-directed mutagenesis: Identify critical amino acid residues in the enzyme’s active site that interact with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.